![molecular formula C15H8ClF3N2O2 B2858584 7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone CAS No. 338412-72-9](/img/structure/B2858584.png)

7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone

Vue d'ensemble

Description

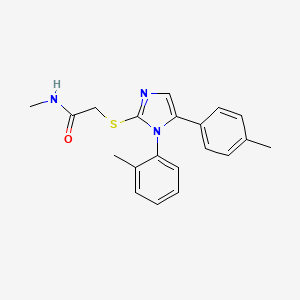

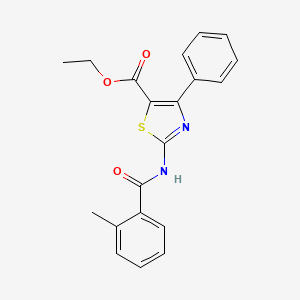

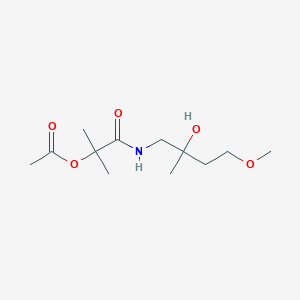

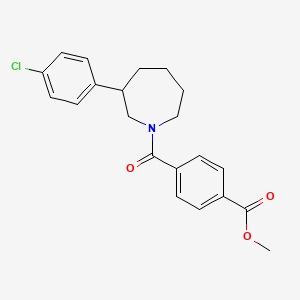

7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone is a member of quinazolines . It has a molecular formula of C15H8ClF3N2O2 . The compound has a molecular weight of 340.68 g/mol .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C15H8ClF3N2O2/c16-10-4-5-11-12 (7-10)20-13 (21 (23)14 (11)22)8-2-1-3-9 (6-8)15 (17,18)19/h1-7,23H . This provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound’s topological polar surface area is 52.9 Ų .Applications De Recherche Scientifique

Fluorescent Chemical Sensor for Fe3+

A study developed a fluorescent chemical sensor using a quinazolinone derivative to detect Fe3+ ions. The sensor's mechanism relies on blocking the excited state intramolecular proton transfer (ESIPT) reactions of the quinazolinone derivative, which quenches its fluorescence in the presence of Fe3+. This sensor exhibits excellent selectivity for Fe3+ over a wide range of cations and has been successfully applied to determine the content of iron ions in pharmaceutical samples (Xiaobing Zhang et al., 2007).

Antioxidant Properties

Quinazolinones have been evaluated for their antioxidant properties. A study synthesized 2-substituted quinazolin-4(3H)-ones and tested their antioxidant capabilities using various methods. The presence of hydroxyl groups, particularly in ortho or para positions, significantly enhanced the antioxidant activity. This research highlights the potential of quinazolinone derivatives as potent antioxidants with promising metal-chelating properties (Janez Mravljak et al., 2021).

Corrosion Inhibition

Quinazolinone derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. The study synthesized new quinazolinone compounds and characterized their efficiency against mild steel corrosion. The derivatives showed good to excellent inhibition efficiencies, suggesting their potential as effective corrosion inhibitors in industrial applications (N. Errahmany et al., 2020).

Anticancer Activity

The synthesis and evaluation of quinazolinone derivatives for their anticancer activity have been a significant area of research. Various quinazolinone compounds were synthesized and tested against cancer cell lines, revealing some derivatives with potent anticancer activities. These findings underscore the potential of quinazolinone derivatives as scaffolds for developing new anticancer agents (M. El-Hashash et al., 2018).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of quinazolinone derivatives. A study synthesized new quinazolinone and benzamide derivatives and evaluated their antimicrobial activities. Some compounds showed good antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Divyesh R. Patel et al., 2012).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors .

Biochemical Pathways

Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound has a predicted boiling point of 4855±550 °C, a predicted density of 153±01 g/cm3, and a predicted pKa of 734±020 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have been shown to exhibit diverse biological activities, suggesting that this compound may also have a broad range of effects .

Propriétés

IUPAC Name |

7-chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF3N2O2/c16-10-4-5-11-12(7-10)20-13(21(23)14(11)22)8-2-1-3-9(6-8)15(17,18)19/h1-7,23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMYZFDFXUHTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/no-structure.png)

![N-(benzo[b]thiophen-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2858506.png)

![N-(4-chlorophenyl)-2-[2,4-dichloro(methylsulfonyl)anilino]acetamide](/img/structure/B2858509.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2858514.png)

![2-Ethyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2858515.png)

![3-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2858516.png)

![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858519.png)

![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2858520.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2858523.png)

![2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2858524.png)